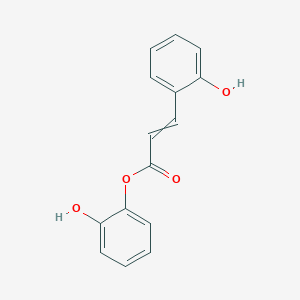
2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate is a chemical compound known for its unique structure and properties It is a derivative of cinnamic acid, characterized by the presence of hydroxy groups on both phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate typically involves the esterification of 2-hydroxycinnamic acid with 2-hydroxyphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoate moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or alkylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated esters .
Wissenschaftliche Forschungsanwendungen
2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent due to its ability to modulate biological pathways.
Wirkmechanismus
The mechanism of action of 2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy groups on the phenyl rings can scavenge free radicals, reducing oxidative stress in cells.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in inflammation and cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxycinnamic Acid: Shares a similar structure but lacks the ester linkage.
4-Hydroxycinnamic Acid: Another derivative of cinnamic acid with a hydroxy group at the para position.
3-Phenoxy-2-hydroxypropyl Acrylate: Similar in structure but with different functional groups and reactivity.
Uniqueness
2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate is unique due to its dual hydroxy groups and ester linkage, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
217632-53-6 |
|---|---|
Molekularformel |
C15H12O4 |
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
(2-hydroxyphenyl) 3-(2-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H12O4/c16-12-6-2-1-5-11(12)9-10-15(18)19-14-8-4-3-7-13(14)17/h1-10,16-17H |
InChI-Schlüssel |
KTXYLCWJXGHSRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC(=O)OC2=CC=CC=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B15165802.png)
![1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol--hydrogen chloride (1/1)](/img/structure/B15165812.png)
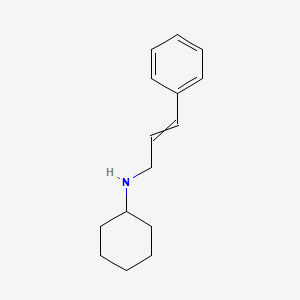
![4-[4-(4-Hydroxyphenyl)phenyl]-2-methylphenol](/img/structure/B15165827.png)
![{Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)]](/img/structure/B15165842.png)
![2-Propanol, 1,1'-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)imino]bis[3-chloro-](/img/structure/B15165847.png)
![4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-[(naphthalen-2-yl)methyl]pyridin-2-amine](/img/structure/B15165853.png)
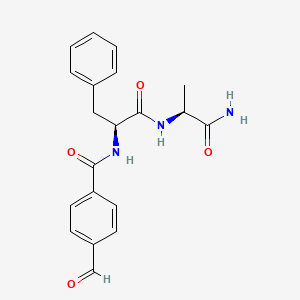
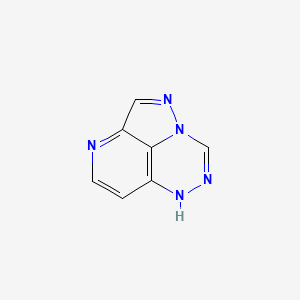
![1-(4-Methylphenyl)-2-[(3-phenylprop-2-en-1-yl)oxy]ethan-1-one](/img/structure/B15165866.png)

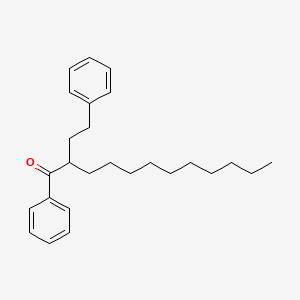
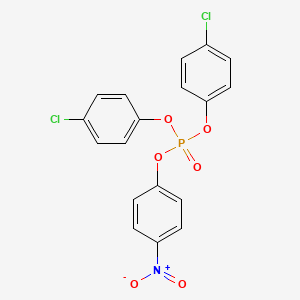
![Thiourea, N-[2-(ethenyloxy)ethyl]-N'-[3-(triethylsilyl)propyl]-](/img/structure/B15165890.png)
